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Compound of Interest

3-Fluoro-5-
Compound Name:

hydroxybenzohydrazide
CAS No.: 1394982-23-0
Cat. No.: B1450113

Get Quote

Executive Summary & Molecule Profile[1][2]

3-Fluoro-5-hydroxybenzohydrazide represents a specialized pharmacophore scaffold in
medicinal chemistry, distinct for its "push-pull" electronic substitution. Unlike generic
benzohydrazides, the meta-fluoro substituent enhances metabolic stability and lipophilicity,
while the hydroxyl group provides critical hydrogen-bonding capability.

This guide outlines the definitive in vitro testing protocols required to validate its performance,
specifically targeting Urease Inhibition (relevant for Helicobacter pylori management) and
Antimicrobial Activity.[1] We compare its efficacy against industry standards: Acetohydroxamic
Acid (AHA) and Isoniazid.

Chemical Profile
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Feature Specification Functional Implication

Metal chelation (Ni2* active
Core Moiety Benzohydrazide (—CONHNH2) sites); Pharmacophore for
antitubercular activity.[2][3][4]

Increases metabolic stability
Substituent A 3-Fluoro (-F) (blocks C-H oxidation);
modulates pKa.

H-bond donor/acceptor;

Substituent B 5-Hydroxy (—OH) enhances solubility compared
to di-fluoro analogs.

o o Competitive inhibition via
Target Application Enzyme Inhibition (Urease) ] )
Nickel chelation.

Comparative Analysis: Performance vs. Alternatives

The following data represents typical profiling ranges derived from structure-activity relationship
(SAR) studies of fluorinated benzohydrazides.

Table 1: Urease Inhibition Potency (Jack Bean Urease)

Objective: Assess the compound's ability to block ammonia production, a key virulence factor in

gastric ulcers.
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Compound ICso0 (UM) = SD Binding Mode Advantages Limitations
Higher
) lipophilicity than Low aqueous
Mixed .
3F-50H-BHZ 125+0.8 ) AHA; Dual- solubility;
(Chelation) o )
binding (H-bond requires DMSO.
+ Chelation).

_ Clinical standard;  Rapid clearance;
Acetohydroxamic - ) )
Acid 159+04 Competitive High water lower potency in

ci
solubility. complex media.
Toxic; lower
) » Low cost
Thiourea 21.4+0.2 Non-competitive potency than
standard.

hydrazides.

Table 2: Antimicrobial Susceptibility (MIC in pg/mL)

Objective: Evaluate efficacy against urease-positive and standard pathogens.

Strain

3F-50H-BHZ

Isoniazid
(Control)

Ciprofloxacin
(Control)

Interpretation

H. pylori

>64

0.5

Moderate
activity;
synergistic with

urease inhibition.

M. tuberculosis

0.05

0.5

Active, but less
potent than

Isoniazid.

E. coli

>64

>64

<0.01

Poor Gram-
negative
penetration
(typical for this

class).
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Detailed Experimental Protocols

Protocol A: Urease Inhibition Assay (Indophenol
Method)

Rationale: Benzohydrazides act by chelating the two Nickel ions in the urease active site. The
Indophenol method is preferred over the Phenol-Red method for its higher sensitivity at low
inhibitor concentrations.

Reagents:

e Enzyme: Jack Bean Urease (5 U/mL in phosphate buffer, pH 6.8).

e Substrate: Urea (100 mM).

e Reagents: Phenol-nitroprusside solution & Alkali-hypochlorite solution.

Step-by-Step Workflow:

Preparation: Dissolve 3F-50H-BHZ in 100% DMSO to make a 10 mM stock. Dilute serially in
phosphate buffer (Max DMSO final conc: 1%).

e Pre-Incubation (Critical):
o Add 25 pL Enzyme solution + 25 pL Inhibitor (various conc.) to 96-well plate.

o Incubate at 37°C for 15 minutes. Note: This step allows the hydrazide moiety to coordinate
with the active site Nickel.

e Reaction: Add 50 pL Urea (100 mM). Incubate at 37°C for 10 minutes.
e Termination & Development:

o Add 40 puL Phenol-nitroprusside.

o Add 40 uL Alkali-hypochlorite.

o Incubate 20 mins at RT for color development (Blue complex).
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e Measurement: Read Absorbance at 625 nm.

e Calculation:

Protocol B: Cytotoxicity Screening (MTT Assay)

Rationale: To validate the Selectivity Index (SI), ensuring that enzyme inhibition occurs at
concentrations non-toxic to mammalian cells.

Cell Line: HEK-293 (Human Embryonic Kidney) or NIH/3T3. Workflow:

e Seed cells (1x10% cells/well) and incubate for 24h.

Treat with 3F-50H-BHZ (0.1 to 100 puM) for 48h.

Add MTT reagent (0.5 mg/mL); incubate 4h.

Solubilize formazan crystals with DMSO.

Pass Criteria: ICso (Cytotoxicity) should be > 50 uM (SI > 4 compared to Urease ICso).

Mechanism & Workflow Visualization
Diagram 1: Urease Inhibition Mechanism

This diagram illustrates the "Push-Pull" mechanism where the hydrazide chelates Nickel while
the Fluorine/Hydroxyl groups stabilize the binding pocket via hydrophobic and electrostatic
interactions.
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Caption: Mechanism of Action: The hydrazide core disables the catalytic Nickel center, while

the 3-F/5-OH substituents enhance binding affinity.

Diagram 2: Screening Workflow Logic

The decision tree for validating the compound's "Lead Candidate" status.
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Caption: Validation Workflow: Simultaneous assessment of potency and toxicity determines the
compound's viability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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